molecular formula C18H22N2O4 B2777476 3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-85-0

3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2777476
CAS No.: 2034383-85-0
M. Wt: 330.384
InChI Key: ANMLMRROLGJVNV-UHFFFAOYSA-N
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Description

3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Tert-butylbenzoyl Group: This step often involves the use of Friedel-Crafts acylation, where the pyrrolidine ring is reacted with tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxazolidine-2,4-dione Moiety: This can be synthesized by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities and are used in similar applications.

    Oxazolidine Derivatives: Compounds such as oxazolidine-2,4-dione and its substituted analogs are also comparable.

Uniqueness

3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the tert-butylbenzoyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)13-6-4-12(5-7-13)16(22)19-9-8-14(10-19)20-15(21)11-24-17(20)23/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMLMRROLGJVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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